molecular formula C11H14ClNO2 B12943431 2-(4-Methylindolin-1-yl)acetic acid hydrochloride

2-(4-Methylindolin-1-yl)acetic acid hydrochloride

Cat. No.: B12943431
M. Wt: 227.69 g/mol
InChI Key: OXBGREWEEPKJMH-UHFFFAOYSA-N
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Description

2-(4-Methylindolin-1-yl)acetic acid hydrochloride is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylindolin-1-yl)acetic acid hydrochloride typically involves the Fischer indole synthesis method. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol. The resulting product undergoes several steps to yield the desired indole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylindolin-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.

Scientific Research Applications

2-(4-Methylindolin-1-yl)acetic acid hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Methylindolin-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.

    Indole-2-carboxylic acid: Known for its antimicrobial and anti-inflammatory properties.

    Indole-3-carbinol: Studied for its potential anticancer effects.

Uniqueness

Its methylindole moiety differentiates it from other indole derivatives, providing unique properties and interactions with biological targets .

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

2-(4-methyl-2,3-dihydroindol-1-yl)acetic acid;hydrochloride

InChI

InChI=1S/C11H13NO2.ClH/c1-8-3-2-4-10-9(8)5-6-12(10)7-11(13)14;/h2-4H,5-7H2,1H3,(H,13,14);1H

InChI Key

OXBGREWEEPKJMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCN(C2=CC=C1)CC(=O)O.Cl

Origin of Product

United States

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